OXT-328 is classified as a phospho-derivative of sulindac. It was synthesized by modifying the carboxylic acid moiety of sulindac, which is believed to be responsible for its gastrointestinal toxicity. The compound was developed by researchers at Medicon Pharmaceuticals Inc., and its safety and efficacy were evaluated using various preclinical models, including human colon cancer cell lines and animal tumor models .
The synthesis of OXT-328 involves several key steps:
OXT-328 has a distinct molecular structure that differentiates it from its parent compound, sulindac. Its chemical formula is CHNOS. The structural modifications include:
The molecular structure plays a crucial role in its mechanism of action, influencing how it interacts with biological targets involved in cancer progression .
OXT-328 undergoes several chemical reactions that are critical to its function:
The mechanism of action for OXT-328 involves several interrelated processes:
OXT-328 has several significant applications in scientific research and medicine:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3